molecular formula C10H8O2 B165239 1,4-Dihydroxynaphthalene CAS No. 571-60-8

1,4-Dihydroxynaphthalene

Cat. No. B165239
CAS RN: 571-60-8
M. Wt: 160.17 g/mol
InChI Key: PCILLCXFKWDRMK-UHFFFAOYSA-N
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Description

1,4-Dihydroxynaphthalene, also known as 1,4-Naphthalenediol or p-Naphthohydroquinone, is frequently used in organic synthesis as a reagent . It is particularly used in the synthesis of a pH-independent and cell-permeant fluorescent dye, a hydroxyl regioisomeric 3’‘,4’'-benzorhodol, which can be used as a fluorescent chemosensor and biomarker for biological applications .


Synthesis Analysis

1,4-Dihydroxynaphthalene can be synthesized by the reduction of 1,4-naphthoquinone with sodium dithionite, or by the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .


Molecular Structure Analysis

The molecular formula of 1,4-Dihydroxynaphthalene is C10H8O2, and it has a molecular weight of 160.17 . The SMILES string representation is Oc1ccc(O)c2ccccc12 .


Chemical Reactions Analysis

1,4-Dihydroxynaphthalene undergoes oxidation to give 1,4-naphthoquinone; amination to give 4-amino-1-naphthol; and methylation (MeOH – HCl) to give 4-methoxy-1-naphthol .


Physical And Chemical Properties Analysis

1,4-Dihydroxynaphthalene appears as a brown to greyish powder . It has a melting point of 191-192 °C (dec.) .

Scientific Research Applications

  • Green Photochemistry :

    • 1,4-Dihydroxynaphthalene is used in dye-sensitized photooxygenations. It's transformed into Juglone with moderate to good yields using sunlight, making it a sustainable option in 'green photochemistry' (Oelgemöller et al., 2006).
  • Asymmetric Reduction :

    • It serves as a starting material for synthesis. Efficient isolation of its tautomers, tetrahydronaphthalene-1,4-dione, has been reported, leading to desymmetrization using chiral diamine acyl-transfer catalysts (Kündig et al., 2005).
  • Oxidation Studies :

    • 1,4-Dihydroxynaphthalene can be quantitatively oxidized to 1,4-naphthoquinone with Co(III) acetate. This process has analytical applications, such as potentiometric measurements (Sheikh et al., 1971).
  • Photooxygenation for Naphthoquinones :

    • Its photooxygenation in an environmentally friendly manner to obtain 1,4-naphthoquinones is significant for green chemistry (Suchard et al., 2006).
  • Supercapacitor Applications :

    • Derivatives of 1,4-dihydroxynaphthalene, when combined with activated carbon, show promising supercapacitive properties, indicating potential use in energy storage devices (Lee et al., 2016).
  • Identification of Isomers :

    • A novel method using a Briggs-Rauscher oscillating system was reported for identifying isomers of dihydroxynaphthalene, including 1,4-Dihydroxynaphthalene (Wangning et al., 2018).

Safety And Hazards

1,4-Dihydroxynaphthalene is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

1,4-Dihydroxynaphthalene has been successfully created as a mass production prototype for functional material products . It is expected to establish an industrial-scale supply system and embark on full-scale commercialization in the future .

properties

IUPAC Name

naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCILLCXFKWDRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060350
Record name 1,4-Naphthalenediol
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxynaphthalene

CAS RN

571-60-8
Record name 1,4-Naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthohydroquinone
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Record name 1,4-Naphthalenediol
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Record name 1,4-Naphthalenediol
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Record name Naphthalene-1,4-diol
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Record name 1,4-NAPHTHALENEDIOL
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Synthesis routes and methods

Procedure details

To 1,4-naphthoquinone (25 g) suspended in ethanol (100 ml) was added a solution (150 ml) of stannous chloride (368 g) in concentrated hydrochloric acid gradually at room temperature. After the evolution of heat had ceased and a homogeneous state was established, the reaction mixture was brought back to room temperature and the resulting crystals were collected by filtration, rinsed with water, and dried to provide the title compound (18.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
874
Citations
HS Lee, M Latifatu, BC Kim, JH Park, YG Lee, KM Kim… - Synthetic Metals, 2016 - Elsevier
Two 1,4-dihydoxynaphthalene (PhQH 2 )-based derivatives (coded as HBU-551 and HBU-552) are synthesized by reacting with different amines (ie, tryptamine and phenethylamine, …
Number of citations: 10 www.sciencedirect.com
J Eloranta, M Vuolle - Magnetic resonance in chemistry, 1998 - Wiley Online Library
The temperature dependences of hydroxyl group proton and ring proton isotropic hyperfine coupling constants (IHFC) of 1,4‐hydroquinone (HQ) and 1,4‐dihydroxynaphthalene (NQ) …
M Eskinj, P Zöllner, ER Schmid - European Mass …, 1998 - journals.sagepub.com
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF-MS) was applied for the characterization of six N-acetylcysteine conjugates (mercapturic acids) …
Number of citations: 11 journals.sagepub.com
LS Tsuruda, MW Lamé, AD Jones - Archives of toxicology, 1995 - Springer
Naphthalene (NA) is metabolically activated to the reactive intermediates, naphthalene oxide (NO) and naphthoquinones. To investigate the role of circulating reactive metabolites in NA …
Number of citations: 37 link.springer.com
NR Khasiyatullina, AT Gubaidullin… - Russian Chemical …, 2020 - Springer
Bisphosphonium salt containing a 1,4-dihydroxynaphthyl-substituted moiety was synthesized in high yield by the reaction of 2-methyl-1,4-naphthoquinone with three equivalents of …
Number of citations: 7 link.springer.com
R Wu, S Waidyanatha, AP Henderson, B Serdar… - … of Chromatography B, 2005 - Elsevier
A gas chromatography–mass spectrometry (GC–MS) method was developed for measuring 1,2-dihydroxynaphthalene (1,2-DHN) and 1,4-dihydroxynaphthalene (1,4-DHN) in urine. …
Number of citations: 35 www.sciencedirect.com
W Zhang, W Uddin, G Hu, L Hu, Z Fang - Journal of Electroanalytical …, 2018 - Elsevier
A novel method for identification of four isomers of dihydroxynaphthalene (DHN) was reported by their different perturbation effects on a Briggs-Rauscher (BR) oscillating system. In the …
Number of citations: 8 www.sciencedirect.com
NP Buu-Hoï, D Lavit - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… It was now found that 1 : 4-dihydroxynaphthalene readily gave 6-hydroxy-4-methyl-7 : 8-… was prepared by methylation of 1 : 4-dihydroxynaphthalene (100 g.) with dimethyl sulphate …
Number of citations: 10 pubs.rsc.org
MAVR da Silva, MDMCR da Silva, G Pilcher - The Journal of Chemical …, 1988 - Elsevier
The standard (p o = 101.325 kPa) molar enthalpies of combustion in oxygen at 298.15 K were measured by static bomb calorimetry for the two hydroxynaphthalenes and for four …
Number of citations: 25 www.sciencedirect.com
EP Kündig, A Enríquez García, T Lomberget… - Angewandte …, 2006 - Wiley Online Library
Melting 1, 4-dihydroxynaphthalene (1) under vacuum generates a 2: 1 equilibrium (1 h, 2008C) with its tautomer 1, 2, 3, 4-tetrahydronaphthalene-1, 4-dione (2).[1] The conversion of 1 …
Number of citations: 55 onlinelibrary.wiley.com

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